Home > Products > Screening Compounds P22038 > CDK 4/6 Inhibitor-D6
CDK 4/6 Inhibitor-D6 -

CDK 4/6 Inhibitor-D6

Catalog Number: EVT-1497303
CAS Number:
Molecular Formula: C₂₂H₂₃D₆ClN₈
Molecular Weight: 447.01
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclin-dependent kinase 4 and 6 inhibitor D6 is a member of a class of drugs that target cyclin-dependent kinases, specifically cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases play a pivotal role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. The inhibition of these kinases has been recognized as a significant therapeutic strategy in treating various cancers, particularly hormone receptor-positive breast cancer. The primary mechanism involves preventing the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and inducing cell cycle arrest in cancer cells, which is crucial for controlling tumor growth.

Source and Classification

Cyclin-dependent kinase 4 and 6 inhibitor D6 is classified as an antineoplastic agent. It belongs to a broader category of pharmacological agents known as selective cyclin-dependent kinase inhibitors. These inhibitors have been developed to specifically target the hyperactive cyclin-dependent kinase 4 and 6 pathways often found in cancerous cells, thus restoring normal regulatory mechanisms of the cell cycle.

Synthesis Analysis

Methods and Technical Details

The synthesis of cyclin-dependent kinase 4 and 6 inhibitor D6 typically involves multi-step organic synthesis techniques. The process generally starts with the preparation of key intermediates that are subsequently modified through various reactions such as alkylation, acylation, or cyclization to form the final compound.

  1. Starting Materials: Often derived from commercially available compounds or synthesized through established organic methodologies.
  2. Reagents: Common reagents include bases (such as sodium hydride), acids (like hydrochloric acid), and coupling agents (for peptide formation).
  3. Purification: The final product is usually purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of cyclin-dependent kinase 4 and 6 inhibitor D6 can be characterized by its distinct functional groups that facilitate binding to the ATP-binding site of cyclin-dependent kinases. Key structural features include:

  • Core Structure: A bicyclic framework that mimics ATP.
  • Functional Groups: Various substituents that enhance selectivity towards cyclin-dependent kinases over other kinases.
  • Molecular Formula: Typically represented as C_xH_yN_zO_w, where x, y, z, w are integers defining the number of each atom type in the compound.

Quantitative data regarding molecular weight, solubility, and stability under physiological conditions are essential for understanding its pharmacokinetics and dynamics.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of cyclin-dependent kinase 4 and 6 inhibitor D6 can include:

  1. Nucleophilic Substitution Reactions: Used to introduce specific functional groups onto the core structure.
  2. Condensation Reactions: To form larger molecular frameworks or linkages between different components of the molecule.
  3. Hydrolysis Reactions: May be employed during purification steps to remove protecting groups or unwanted side products.

These reactions are optimized to maximize yield while minimizing by-products.

Mechanism of Action

Process and Data

The mechanism by which cyclin-dependent kinase 4 and 6 inhibitor D6 exerts its effects involves several key steps:

  1. Binding: The compound binds selectively to the ATP-binding site of cyclin-dependent kinases 4 and 6.
  2. Inhibition: This binding inhibits their activity, preventing them from phosphorylating substrates like retinoblastoma protein.
  3. Cell Cycle Arrest: The inhibition leads to a blockade at the G1/S transition in the cell cycle, effectively stopping cancer cell proliferation.

Data from clinical studies indicate that this mechanism results in significant tumor regression in hormone receptor-positive breast cancer patients when used in combination with endocrine therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of cyclin-dependent kinase 4 and 6 inhibitor D6 are critical for its efficacy as a therapeutic agent:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may require specific storage conditions (e.g., refrigeration) to maintain potency over time.

Relevant data such as melting point, boiling point, pH stability range, and partition coefficient (log P) should be evaluated for comprehensive characterization.

Applications

Scientific Uses

Cyclin-dependent kinase 4 and 6 inhibitor D6 has several important applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily used for treating hormone receptor-positive breast cancer; it has shown improved progression-free survival rates when combined with endocrine therapies.
  2. Research Tool: Utilized in laboratory settings to study cell cycle dynamics, cancer biology, and resistance mechanisms in various tumor types.
  3. Combination Therapy Studies: Investigated alongside other therapeutic agents to enhance efficacy against resistant cancer phenotypes.

By targeting specific pathways involved in tumor growth, cyclin-dependent kinase 4 and 6 inhibitors represent a promising avenue for advancing cancer treatment strategies.

Biochemical and Molecular Foundations of CDK4/6 in Oncogenesis

Cell Cycle Regulation: Role of CDK4/6 in G1-S Phase Transition

CDK4/6 kinases, in complex with D-type cyclins (D1, D2, D3), govern the restriction point during the G₁ phase of the cell cycle. This checkpoint determines cellular commitment to DNA replication (S phase). Mitogenic signals (e.g., estrogen, growth factors) induce cyclin D synthesis, which binds and activates CDK4/6. The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), initiating partial derepression of E2F transcription factors. E2F then activates genes encoding cyclin E, which binds CDK2 to hyperphosphorylate Rb, fully releasing E2F and enabling S-phase entry [1] [6] [9].

The dependency on CDK4/6 varies across tissues. While some cells (e.g., hematopoietic lineages) require CDK4/6 for proliferation, others utilize compensatory kinases like CDK2 due to functional redundancy. This plasticity is mediated by:

  • Cyclin D-CDK2 complexes: Phosphorylate Rb independently of CDK4/6 in specific contexts [6].
  • c-Myc amplification: Bypasses CDK4/6 inhibition by enhancing E2F transcriptional activity and cyclin E expression [1].

Table 1: Key Regulators of G₁-S Transition

ComponentFunctionRegulatory Mechanism
Cyclin D-CDK4/6Initiates Rb phosphorylationActivated by mitogens; inhibited by INK4 proteins (p16)
RbRepresses E2FHypophosphorylated state blocks E2F; hyperphosphorylation releases E2F
E2FDrives S-phase genesDerepression induces cyclin E, CDK2, DNA synthesis enzymes
Cyclin E-CDK2Completes Rb inactivationAmplifies E2F release; regulated by CIP/KIP inhibitors (p27)

Structural Dynamics of CDK4/6 Kinase Domains: Cyclin D Binding and Allosteric Modulation

CDK4 and CDK6 share 71% amino acid identity but exhibit distinct structural features influencing inhibitor specificity. Both kinases possess:

  • A bilobed kinase domain with N-terminal β-sheets and C-terminal α-helices.
  • An ATP-binding cleft targeted by competitive inhibitors (e.g., palbociclib, ribociclib) [1] [6].

Cyclin D binding induces conformational changes critical for activation:

  • T-loop reorganization: Cyclin D binding displaces the T-loop, exposing Thr¹⁷² (CDK4) or Thr¹⁷⁷ (CDK6) for phosphorylation by CDK-activating kinase (CAK).
  • PSTAIR helix rotation: Aligns residues for ATP coordination and substrate binding [1].

Allosteric modulation occurs via:

  • INK4 inhibitors (e.g., p16): Bind the CDK4/6 N-terminal lobe, distorting the cyclin D interface and blocking ATP binding.
  • CIP/KIP proteins (e.g., p27): Can stabilize or inhibit cyclin D-CDK4/6 complexes depending on phosphorylation status. Tyrosine phosphorylation (Y88/Y89) converts p27 from an inhibitor to a complex assembly factor [6] [7].

Table 2: Structural Features of CDK4/6 Kinase Domains

Structural ElementCDK4CDK6Functional Impact
Cyclin D binding interfaceHydrophobic residues (Phe⁹³, Val⁹⁴)Charged residues (Arg⁹⁹, Asp¹⁰⁴)Influences cyclin affinity; CDK4 prefers cyclin D1
ATP-binding pocketSmaller volume (255 ų)Larger volume (300 ų)Affects inhibitor selectivity (e.g., abemaciclib favors CDK4)
T-loop phosphorylation siteThr¹⁷²Thr¹⁷⁷Essential for catalytic activity

Retinoblastoma (Rb) Pathway Dysregulation: Phosphorylation Dynamics and E2F Transcription Factor Activation

Rb is a tumor suppressor that sequesters E2F transcription factors. Hypophosphorylated Rb recruits chromatin-remodeling complexes (e.g., HDACs, SUV39H1) to silence E2F target genes. CDK4/6-mediated phosphorylation triggers a multi-step cascade:

  • Monophosphorylation: CDK4/6 adds single phosphates to specific Rb residues (Ser²⁴⁹/Thr²⁵²), inducing conformational changes.
  • Hyperphosphorylation: CDK2 further phosphorylates Rb at >16 sites, fully inactivating it and releasing E2F [6] [9].

Dysregulation in cancer occurs through:

  • Rb loss: Observed in 20–30% of triple-negative breast cancers, rendering CDK4/6 inhibitors ineffective.
  • Constitutive phosphorylation: Oncogenic signaling (e.g., PI3K/AKT) sustains Rb phosphorylation even with suppressed mitogens [6] [4].

E2F release activates genes driving S-phase progression:

  • DNA replication machinery (e.g., DNA polymerase, PCNA).
  • Nucleotide synthesis enzymes (e.g., DHFR, RRM2).
  • Mitotic regulators (e.g., PLK1, Cdc25A) [9] [7].

Table 3: Rb Phosphorylation Dynamics

Phosphorylation StateKey SitesFunctional Consequence
HypophosphorylatedNoneBinds E2F; recruits HDACs/SUV39H1 for gene repression
Early phosphorylation (CDK4/6)Ser⁷⁸⁰, Ser⁷⁹⁵Partial E2F release; chromatin remodeling complex dissociation
Late phosphorylation (CDK2)Ser⁸⁰⁷/Ser⁸¹¹Full Rb inactivation; E2F-dependent transcription activation

Oncogenic Drivers: Cyclin D1 Amplification and CDK4/6 Overexpression in Tumorigenesis

Genomic alterations activating CDK4/6 are pervasive across cancers:

  • CCND1 amplification: Present in 15–20% of breast cancers, 40% of head/neck squamous cell carcinomas (HNSCC), and 30% of esophageal cancers. Amplification correlates with poor prognosis in ER+ breast cancer [1] [8] [3].
  • CDK4/6 amplification: CDK4 is amplified in liposarcoma (18%) and glioblastoma (14%); CDK6 in neuroendocrine prostate cancer (7%) [1] [2].
  • Loss of INK4 inhibitors: Homozygous deletion of CDKN2A (encoding p16) occurs in >40% of glioblastomas and pancreatic cancers, enabling constitutive CDK4/6 activity [1] [6].

Mechanisms of therapeutic resistance include:

  • Compensatory CDK2 activation: Cyclin E overexpression restores Rb phosphorylation despite CDK4/6 inhibition.
  • Rb degradation: E3 ubiquitin ligases (e.g., SKP2) target hypophosphorylated Rb for proteasomal degradation [6] [4].

Table 4: Prevalence of CDK4/6 Pathway Alterations in Solid Tumors

Tumor TypeCCND1 Amplification (%)CDK4/6 Amplification (%)CDKN2A Loss (%)
Breast cancer15–20CDK4: 2%2
HNSCC40CDK6: 5%20
Glioblastoma<5CDK4: 14%55
Esophageal SCC32CDK6: 3%25

Properties

Product Name

CDK 4/6 Inhibitor-D6

Molecular Formula

C₂₂H₂₃D₆ClN₈

Molecular Weight

447.01

Synonyms

4-[5-Chloro-3-(1-methylethyl)-1H-pyrazol-4-yl]-N-[5-[4-(dimethylamino)-1-piperidinyl]-2-pyridinyl]-2-pyrimidinamine-D6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.